molecular formula C7H7NNaO3+ B1663512 Sodium 4-aminosalicylate dihydrate CAS No. 6018-19-5

Sodium 4-aminosalicylate dihydrate

Número de catálogo: B1663512
Número CAS: 6018-19-5
Peso molecular: 176.12 g/mol
Clave InChI: FVVDKUPCWXUVNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate dihydrate can be synthesized by neutralizing 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt, which is recrystallized from water at room temperature by adding acetone and cooling .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Antitubercular Agent

Sodium 4-aminosalicylate dihydrate is predominantly used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It acts as a bacteriostatic agent, inhibiting the growth of Mycobacterium tuberculosis when used in conjunction with other antitubercular medications such as isoniazid. The sodium salt form is often preferred due to better tolerance compared to its free acid counterpart .

Mechanism of Action:

  • Acts as a competitive inhibitor of folate metabolism in Mycobacterium tuberculosis.
  • Interferes with the synthesis of essential metabolites required for bacterial growth .

Treatment of Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the efficacy of this compound in treating conditions such as ulcerative colitis (UC) and Crohn's disease (CD). Its anti-inflammatory properties make it a viable option for patients who are intolerant to sulfasalazine or those who experience adverse effects from 5-aminosalicylic acid (5-ASA) formulations.

Clinical Findings:

  • Efficacy: Sodium 4-aminosalicylate has been shown to be about 50% more potent than 5-ASA, making it effective in both active and quiescent phases of UC and CD. Clinical trials indicate that it can be administered safely at doses ranging from 0.5 to 1.5 g/day .
  • Safety Profile: The compound exhibits a lower incidence of serious side effects compared to traditional treatments, which enhances its appeal for long-term management of IBD .

Formulation and Delivery Systems

The development of colon-specific delivery systems for sodium 4-aminosalicylate allows for targeted release at the site of inflammation, maximizing therapeutic effects while minimizing systemic exposure. This approach improves patient compliance and reduces gastrointestinal side effects.

Research Insights:

  • Prodrugs: Colon-specific prodrugs have been developed to enhance the stability and release profile of sodium 4-aminosalicylate in the gastrointestinal tract, ensuring effective treatment of distal colitis .
  • Formulation Studies: Various formulations, including slow-release tablets and enemas, have demonstrated significant efficacy in clinical settings, particularly for patients with localized disease .

Data Table: Comparison of this compound with Other Treatments

Characteristic This compound 5-Aminosalicylic Acid (5-ASA) Sulfasalazine
Potency Higher (50% more than 5-ASA)StandardLower
Side Effects Fewer serious side effectsCommon gastrointestinal issuesSignificant side effects
Administration Routes Oral, topical (enema)OralOral
Indications MDR-TB, IBDIBDIBD

Case Studies

  • Case Study on Ulcerative Colitis:
    A clinical trial involving patients with active UC demonstrated that sodium 4-aminosalicylate administered via slow-release tablets led to significant improvements in clinical remission rates compared to placebo .
  • Safety Profile Evaluation:
    A comparative study assessed patients who experienced pancreatitis from 5-ASA treatments; subsequent treatment with sodium 4-aminosalicylate showed no recurrence of pancreatitis, highlighting its safety as an alternative therapy .

Mecanismo De Acción

Sodium 4-aminosalicylate dihydrate exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the folate pathway. This inhibition prevents bacterial cell growth and multiplication, making it an effective bacteriostatic agent against Mycobacterium tuberculosis .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its dual role as an antitubercular agent and a substrate in folate metabolism studies. Its better tolerance compared to the free acid form makes it a preferred choice in clinical settings .

Propiedades

Número CAS

6018-19-5

Fórmula molecular

C7H7NNaO3+

Peso molecular

176.12 g/mol

Nombre IUPAC

sodium;4-amino-2-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1

Clave InChI

FVVDKUPCWXUVNP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]

SMILES canónico

C1=CC(=C(C=C1N)O)C(=O)O.[Na+]

Color/Form

MINUTE CRYSTALS FROM ALC
WHITE, OR NEARLY WHITE, BULKY POWDER
NEEDLES, PLATES FROM ALC-ETHER
A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

melting_point

150-151 °C, with effervescence
NEEDLES FROM ALC;  MP: 115 °C /ETHYL ESTER/
150.5 °C

Key on ui other cas no.

6018-19-5

Descripción física

Beige crystalline solid;  [Sigma-Aldrich MSDS]

Pictogramas

Irritant

Números CAS relacionados

133-09-5 (mono-potassium salt)
133-10-8 (mono-hydrochloride salt)
133-15-3 (calcium (2:1) salt)
6018-19-5 (mono-hydrochloride salt, di-hydrate)

Solubilidad

23 [ug/mL] (The mean of the results at pH 7.4)
1 G SOL IN ABOUT 7 ML WATER;  SLIGHTLY SOL IN ALC /CALCIUM SALT/
PH OF 1% SOLN: ABOUT 7;  FREELY SOL IN WATER /POTASSIUM SALT/
For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.
SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE
Virtually insoluble in benzene, choroform, or carbon tetrachloride
1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC;  SLIGHTLY SOL IN ETHER;  PRACTICALLY INSOL IN BENZENE
In water= 1.69X10+3 mg/l at 23 °C
Soluble in acetone
1.18e+01 g/L

Presión de vapor

0.000004 [mmHg]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminosalicylate dihydrate
Reactant of Route 2
Sodium 4-aminosalicylate dihydrate
Reactant of Route 3
Sodium 4-aminosalicylate dihydrate
Reactant of Route 4
Reactant of Route 4
Sodium 4-aminosalicylate dihydrate
Reactant of Route 5
Sodium 4-aminosalicylate dihydrate
Reactant of Route 6
Sodium 4-aminosalicylate dihydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.